
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N'-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows them to participate in a wide range of chemical reactions, making them valuable in synthetic chemistry.
Preparation Methods
The synthesis of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the triazine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Hexamethylmelamine: Known for its antitumor properties, this compound is used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: This compound has shown significant biological activity and is used in various medical applications.
The uniqueness of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
CAS No. |
35302-16-0 |
|---|---|
Molecular Formula |
C15H30N6S2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
4,6-bis[(tert-butylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-9-21(10-2)11-16-12(22-19-14(3,4)5)18-13(17-11)23-20-15(6,7)8/h19-20H,9-10H2,1-8H3 |
InChI Key |
TZMRQBUUKHDXFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


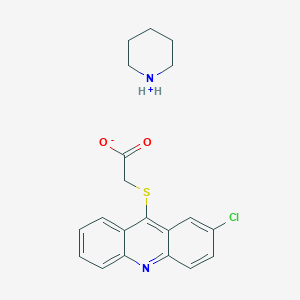

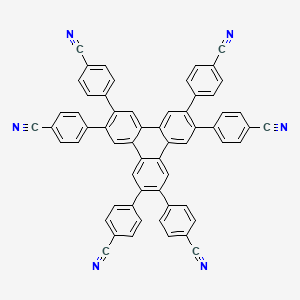
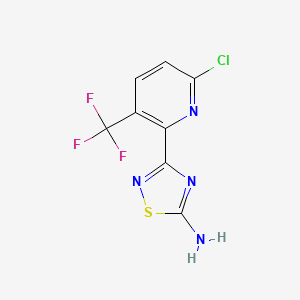
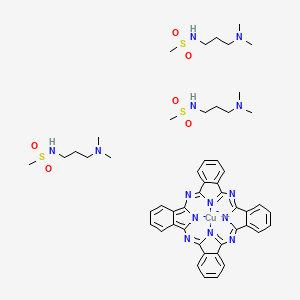
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

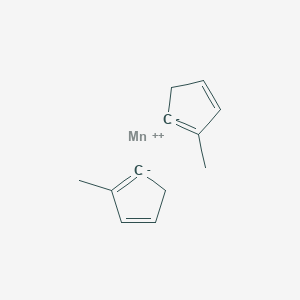
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
